molecular formula C22H20N2O4 B13991544 2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 5871-94-3

2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid

Katalognummer: B13991544
CAS-Nummer: 5871-94-3
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: JBRTTYMKLZTNNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a diphenylcarbamoyl group attached to an amino acid backbone, which includes a hydroxyphenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group, followed by the introduction of the diphenylcarbamoyl group through a reaction with diphenylcarbamoyl chloride. The hydroxyphenyl group is then introduced via a substitution reaction, and the final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the diphenylcarbamoyl moiety can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its antioxidant properties are attributed to the hydroxyphenyl group, which can scavenge reactive oxygen species and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of the diphenylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of reactions and enhances its potential as a therapeutic agent.

Eigenschaften

CAS-Nummer

5871-94-3

Molekularformel

C22H20N2O4

Molekulargewicht

376.4 g/mol

IUPAC-Name

2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C22H20N2O4/c25-19-13-11-16(12-14-19)15-20(21(26)27)23-22(28)24(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,25H,15H2,(H,23,28)(H,26,27)

InChI-Schlüssel

JBRTTYMKLZTNNP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.